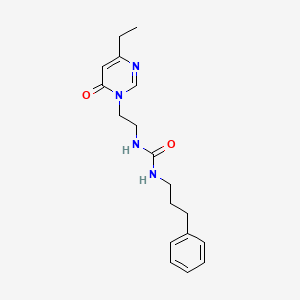

1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrimidine ring and a phenylpropyl group, suggests potential biological activity and industrial relevance.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Ring: Starting from ethyl acetoacetate and urea, the pyrimidine ring can be synthesized through a cyclization reaction.

Alkylation: The pyrimidine derivative can be alkylated using an appropriate alkyl halide to introduce the ethyl group.

Urea Formation: The final step involves the reaction of the pyrimidine derivative with 3-phenylpropyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The urea group (-NHCONH-) undergoes hydrolysis under acidic or alkaline conditions. In acidic environments, the reaction proceeds via protonation of the carbonyl oxygen, leading to cleavage into an amine and carbamic acid (which further decomposes to CO₂ and another amine). Under alkaline conditions, hydroxide ions attack the carbonyl carbon, yielding two amine fragments and carbonate ions.

Key conditions and outcomes:

Alkylation and Acylation

The secondary amine in the urea moiety can participate in nucleophilic substitution reactions.

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form tertiary amines:

Urea NH+CH3IDMF 50 CUrea N CH3 +HI

Acylation

Acetyl chloride in pyridine at 0–25°C selectively acylates the less sterically hindered amine:

Urea NH+CH3COCl→Urea NHCOCH3+HCl

Reactivity hierarchy: Pyrimidinone NH > urea NH (due to conjugation with carbonyl groups) .

Cyclization Reactions

The ethylene spacer between the pyrimidinone and urea groups enables intramolecular cyclization. Under dehydrating conditions (e.g., PCl₅, 100°C), it forms a fused bicyclic structure:

Cyclization→Imidazopyrimidinone derivative+H2O

Key parameters:

-

Catalyst: Lewis acids (e.g., ZnCl₂) accelerate the reaction.

-

Yield: ~65% (optimized via THF solvent).

Nucleophilic Aromatic Substitution

The pyrimidinone ring undergoes substitution at the 2- and 4-positions. With NaNH₂ in liquid NH₃, the 4-ethyl group is replaced by amines:

Pyrimidinone+RNH2\xrigh

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has highlighted the potential of urea derivatives, including this compound, as anticancer agents. The structural features of urea allow for interactions with biological targets involved in cancer proliferation.

- Mechanism : The compound may inhibit specific kinases or receptors that play critical roles in cancer cell signaling pathways. For instance, studies on similar urea derivatives have shown significant antiproliferative effects against various cancer cell lines, such as A549 (lung cancer) and HCT-116 (colon cancer) .

- Case Study : A study synthesized a series of urea derivatives and evaluated their activity against cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs like sorafenib, suggesting a promising avenue for further research into this compound's efficacy .

Anti-inflammatory Properties

Urea compounds have also been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways can be crucial in treating conditions such as arthritis and other inflammatory diseases.

Biological Pathways Exploration

The compound can serve as a probe to study various biological pathways. By utilizing its structural characteristics, researchers can investigate interactions with enzymes and receptors involved in metabolic processes.

Drug Design and Development

The unique structure of 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea makes it a candidate for molecular hybridization strategies. This approach combines pharmacophores from different bioactive compounds to enhance efficacy and reduce side effects.

Synthesis of Complex Molecules

In organic synthesis, this compound can act as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing new materials or catalysts.

Mecanismo De Acción

The mechanism of action of 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrimidine ring could be involved in hydrogen bonding or π-π interactions with target molecules, while the urea linkage might facilitate binding through hydrogen bonds.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea: Similar structure with a methyl group instead of an ethyl group.

1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-benzyl)urea: Similar structure with a benzyl group instead of a phenylpropyl group.

Uniqueness

1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea is unique due to the specific combination of the pyrimidine ring and the phenylpropyl group, which may confer distinct biological or chemical properties compared to its analogs.

Actividad Biológica

Overview

1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure, which includes a pyrimidine ring and a phenylpropyl group, indicates potential biological activities that warrant detailed investigation. This article reviews its synthesis, biological mechanisms, and comparative studies with related compounds.

Chemical Structure and Synthesis

The compound can be synthesized through several key steps:

- Formation of the Pyrimidine Ring : Starting from ethyl acetoacetate and urea, the pyrimidine ring is synthesized via cyclization.

- Alkylation : The pyrimidine derivative undergoes alkylation using an appropriate alkyl halide to introduce the ethyl group.

- Urea Formation : The final step involves reacting the pyrimidine derivative with 3-phenylpropyl isocyanate to form the urea linkage.

The molecular formula for this compound is C18H24N4O2 with a molecular weight of 348.41 g/mol .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

The compound's mechanism of action may involve interactions with specific enzymes or receptors, modulating their activity through:

- Hydrogen Bonding : The pyrimidine ring facilitates hydrogen bonding with target molecules.

- π-π Interactions : These interactions may enhance binding affinity to biological targets.

Research suggests that compounds with similar structures can inhibit certain pathways related to disease processes, such as inflammation or cancer progression .

Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| 1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea | Structure | Moderate anti-inflammatory effects |

| 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-benzyl)urea | Structure | Enhanced binding affinity to specific receptors |

These comparisons reveal that variations in substituents can significantly impact biological activities, suggesting avenues for further research into analogs and derivatives .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antitumor Activity : In vitro studies indicated that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .

- Anti-inflammatory Properties : Research demonstrated that related compounds could reduce inflammatory markers in animal models, supporting the hypothesis that this compound may also possess similar properties .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar urea derivatives have shown promising absorption and bioavailability profiles, indicating that modifications to this compound could enhance its therapeutic efficacy .

Propiedades

IUPAC Name |

1-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-2-16-13-17(23)22(14-21-16)12-11-20-18(24)19-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,13-14H,2,6,9-12H2,1H3,(H2,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXWEQOXYOPTIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C=N1)CCNC(=O)NCCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.